molecular formula C17H18N4O B12488287 2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide

2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B12488287
M. Wt: 294.35 g/mol
InChI Key: WOSIWFUGMQMHEX-UHFFFAOYSA-N
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Description

2-(2-imino-3-methyl-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imino-3-methyl-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Imino Group: The imino group can be introduced by reacting the benzodiazole core with appropriate amines or imines under suitable conditions.

    Acetamide Formation: The final step involves the acylation of the benzodiazole derivative with 4-methylphenylacetic acid or its derivatives using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-3-methyl-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-imino-3-methyl-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.

    Acetamide Derivatives: Compounds with acetamide functional groups but different aromatic or heterocyclic cores.

Uniqueness

The uniqueness of 2-(2-imino-3-methyl-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

2-(2-imino-3-methylbenzimidazol-1-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H18N4O/c1-12-7-9-13(10-8-12)19-16(22)11-21-15-6-4-3-5-14(15)20(2)17(21)18/h3-10,18H,11H2,1-2H3,(H,19,22)

InChI Key

WOSIWFUGMQMHEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N(C2=N)C

Origin of Product

United States

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